

Comparative Analysis of Analytical Data for 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

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Compound of Interest

2,5-

Compound Name: *Dihydroxyphenyl(diphenyl)phosphine Oxide*

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide**, a compound of interest in various research and development applications. By presenting a comparative analysis with relevant alternative compounds, this document aims to facilitate objective evaluation and support experimental design. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.

Comparative Analytical Data

The following tables summarize the key analytical data for **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide** and two common alternative phosphine oxides: Diphenylphosphine oxide and Triphenylphosphine oxide. This allows for a direct comparison of their fundamental physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

Property	2,5-Dihydroxyphenyl(di phenyl)phosphine Oxide	Diphenylphosphine oxide	Triphenylphosphine oxide
CAS Number	13291-46-8[1][2][3]	4559-70-0	791-28-6
Molecular Formula	$C_{18}H_{15}O_3P$ [1]	$C_{12}H_{11}OP$	$C_{18}H_{15}OP$
Molecular Weight	310.29 g/mol [1]	202.19 g/mol	278.28 g/mol
Melting Point	212.0 to 217.0 °C[4]	56-57 °C	150-157 °C
Appearance	White to Almost white powder to crystal[4]	White solid	White crystals

Table 2: Spectroscopic Data

Spectroscopic Data		2,5-Dihydroxyphenyl(di phenyl)phosphine Oxide	Diphenylphosphine oxide	Triphenylphosphine oxide
³¹ P NMR (δ , ppm)		Data not readily available in literature. A predicted spectrum can be found on some databases.	~23 ppm (in CDCl ₃)	~25-30 ppm (in CDCl ₃)
¹ H NMR (δ , ppm)		Data not readily available in literature.	Aromatic protons and P-H proton signals are characteristic.	Aromatic protons are observed.
¹³ C NMR (δ , ppm)		Data not readily available in literature.	Aromatic and P-C carbon signals are characteristic.	Aromatic and P-C carbon signals are observed.
Mass (m/z) [M+H] ⁺		Predicted: 311.08315[5]	203.0620	279.0933
Key IR Peaks (cm ⁻¹)		P=O stretch, O-H stretch, P-C stretch, C-H aromatic stretch.	P=O stretch (~1180-1200), P-H stretch (~2300-2400), P-C stretch, C-H aromatic stretch.	P=O stretch (~1190), P-C stretch, C-H aromatic stretch.[6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of phosphine oxides and related aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the analyte.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

 1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-5 seconds.
- Spectral Width: -2 to 12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

 ^{31}P NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 128-512.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: -50 to 100 ppm.
- Reference: 85% H_3PO_4 (external standard) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Mode: Transmittance or Absorbance.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
 - Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute the compound. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL .
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.

Sample Preparation:

- Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
- Filter the solution through a 0.45 μ m syringe filter before injection.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of the sample (1-10 μ g/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

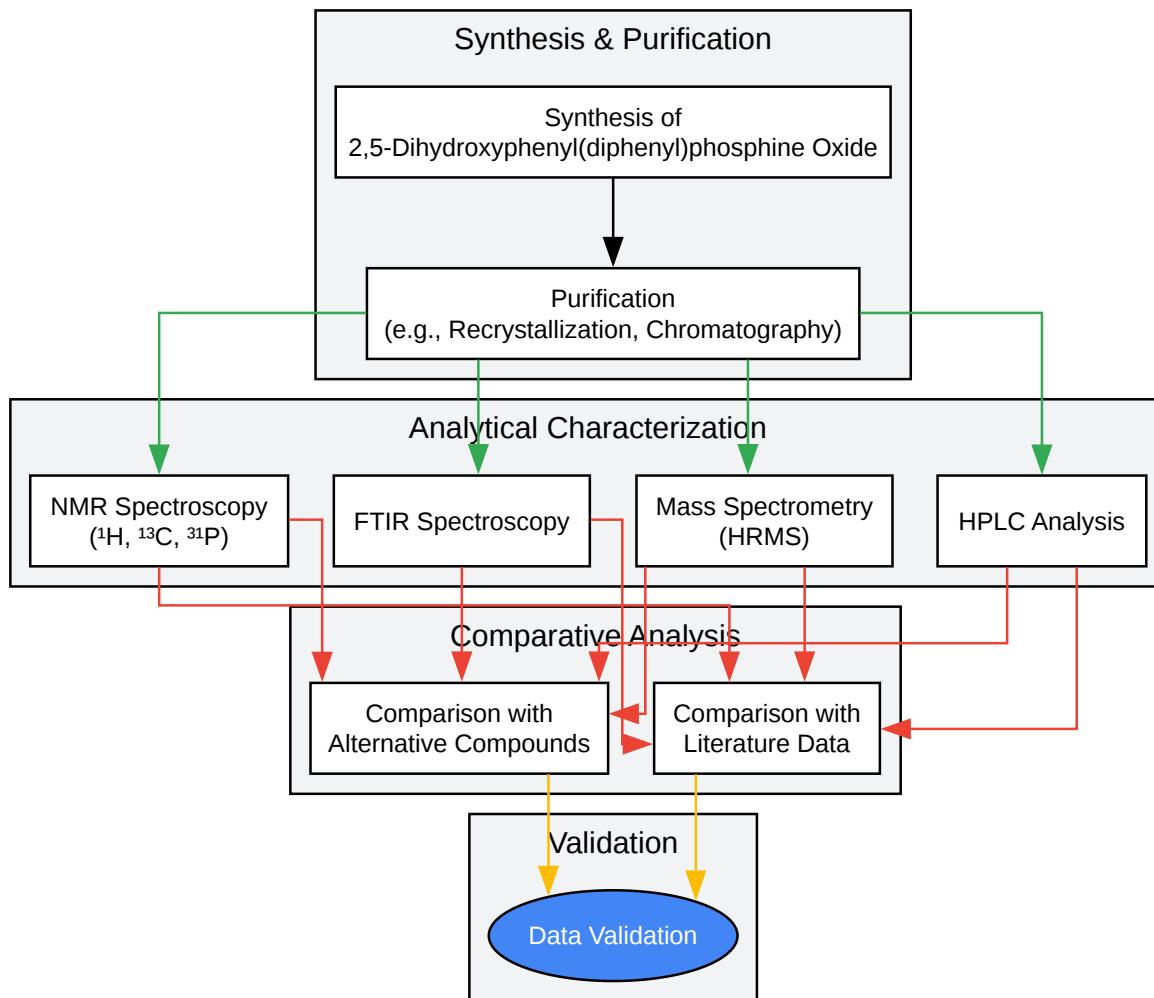
Acquisition Parameters:

- Ionization Mode: Positive or negative ESI.
- Mass Range: m/z 100-1000.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Data Acquisition: Full scan mode. For fragmentation analysis, use tandem MS (MS/MS).

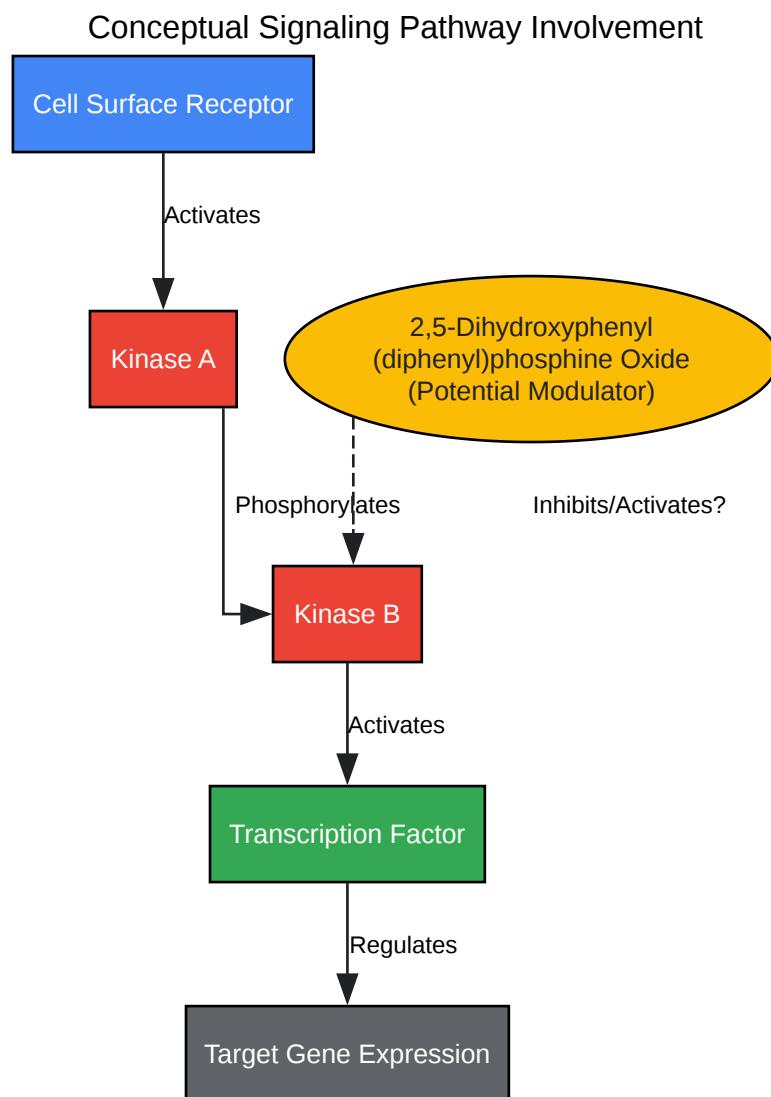
Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical data and a conceptual signaling pathway where a phosphine oxide compound might be involved.

Experimental Workflow for Analytical Cross-Validation

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Caption: Workflow for the analytical cross-validation of the target compound.



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Caption: A conceptual diagram of a signaling pathway.

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